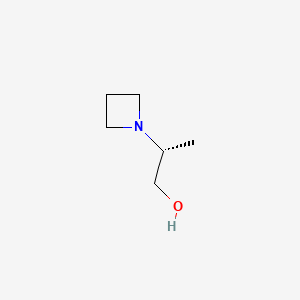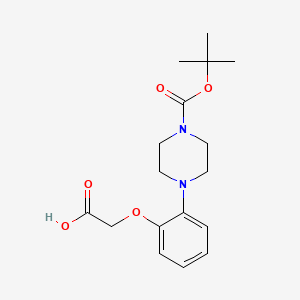
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid is a synthetic organic compound with the molecular formula C19H27N3O5 It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and various industrial applications
准备方法
The synthesis of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves multiple steps, starting with the protection of piperazine. The tert-butoxycarbonyl (Boc) group is commonly used to protect the piperazine nitrogen atoms. The synthetic route typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine.
Formation of Phenoxy Intermediate: The protected piperazine is then reacted with 2-bromo-phenol to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is acylated with chloroacetic acid to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors and ion channels, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may modulate signaling pathways related to neurotransmission and cellular communication.
相似化合物的比较
2-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenoxy)acetic acid can be compared with other piperazine derivatives, such as:
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound has a similar structure but lacks the phenoxy group, which may affect its reactivity and biological activity.
2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound contains a pyrazole ring instead of a phenoxy group, leading to different chemical and biological properties.
2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound has a more complex structure with additional functional groups, which may enhance its specificity and potency in certain applications.
The uniqueness of this compound lies in its combination of the piperazine and phenoxy groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)13-6-4-5-7-14(13)23-12-15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) |
InChI 键 |
DHPGMLMTTSEYRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
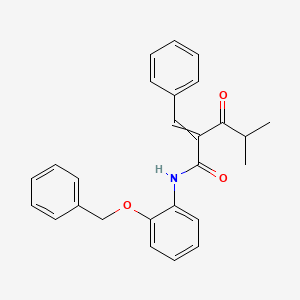
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)

![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
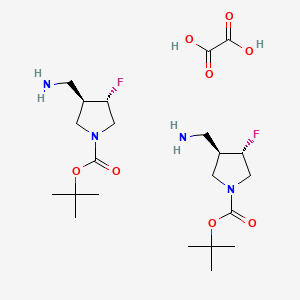
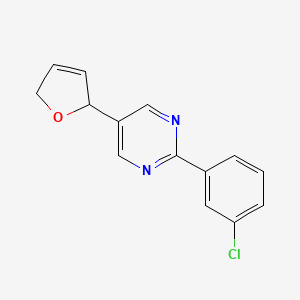


![[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol](/img/structure/B13895206.png)

